1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol

Catalog No.
S15675178
CAS No.
M.F
C12H10N2O
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol

Product Name

1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol

IUPAC Name

3-methyl-1H-benzo[f]benzimidazol-2-one

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C12H10N2O/c1-14-11-7-9-5-3-2-4-8(9)6-10(11)13-12(14)15/h2-7H,1H3,(H,13,15)

InChI Key

CDBBOEVAPYNBAO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC3=CC=CC=C3C=C2NC1=O

1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol is a heterocyclic compound characterized by a fused naphthalene and imidazole structure. Its molecular formula is C12H10N2OC_{12}H_{10}N_{2}O and it features a hydroxyl group at the 2-position of the imidazole ring. This compound has garnered attention due to its structural complexity and potential biological activities.

Typical of imidazole derivatives, including:

  • N-Methylation: The nitrogen atom in the imidazole ring can be methylated to form derivatives with altered biological properties.
  • Hydroxyl Group Reactions: The hydroxyl group can participate in reactions such as esterification or etherification, allowing for further functionalization.
  • Oxidation: The compound may be oxidized to yield corresponding ketones or quinones, which can have different reactivity profiles and biological activities.

Research indicates that 1-methyl-1H-naphtho[2,3-d]imidazol-2-ol exhibits significant biological activities, including:

  • Anticancer Properties: Studies have shown that derivatives of naphthoimidazoles can inhibit cancer cell growth, suggesting potential as anticancer agents.
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential use in antimicrobial therapies.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, enhancing its therapeutic potential in various diseases.

The synthesis of 1-methyl-1H-naphtho[2,3-d]imidazol-2-ol typically involves multiple steps:

  • Formation of the Naphtho[2,3-d]imidazole Framework: This can be achieved through cyclization reactions involving appropriate precursors such as naphthalene derivatives and imidazole.
  • Methylation: The introduction of the methyl group at the nitrogen position can be accomplished using methylating agents like methyl iodide or dimethyl sulfate.
  • Hydroxylation: The final step often involves hydroxylation at the 2-position of the imidazole ring, which can be performed using various hydroxylating agents.

1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for drug development targeting cancer and infectious diseases.
  • Material Science: Its unique properties may lend themselves to applications in creating novel materials or coatings.
  • Biochemical Research: Used as a probe or tool in biochemical assays to study enzyme interactions or cellular processes.

Interaction studies have revealed that 1-methyl-1H-naphtho[2,3-d]imidazol-2-ol can bind effectively to certain proteins and enzymes. For example:

  • It has been shown to interact with Keap1, a protein involved in cellular oxidative stress responses, potentially influencing pathways related to cancer and neurodegenerative diseases.
  • Structural studies suggest that the compound forms hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Several compounds share structural similarities with 1-methyl-1H-naphtho[2,3-d]imidazol-2-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
1-Methyl-1H-naphtho[2,3-d]imidazoleNaphthalene fused with imidazoleAnticancer and antimicrobial properties
2-MethylbenzimidazoleBenzene fused with imidazoleAntimicrobial activity
1H-imidazo[4,5-b]pyridinePyridine fused with imidazoleAntiviral properties
Naphtho[2,3-d]thiazoleThiazole fused with naphthaleneAntimicrobial and anticancer activities

Uniqueness of 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol

The unique combination of the naphthalene structure fused with an imidazole ring allows 1-methyl-1H-naphtho[2,3-d]imidazol-2-ol to exhibit distinct biological properties compared to other similar compounds. Its specific hydroxyl substitution enhances its reactivity and interaction potential with biological targets, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

198.079312947 g/mol

Monoisotopic Mass

198.079312947 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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